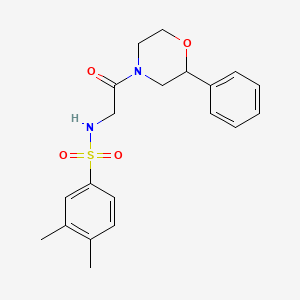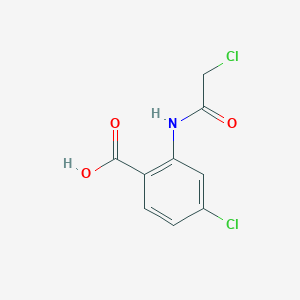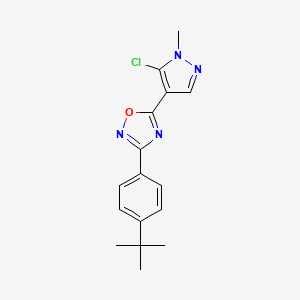
3-(4-Tert-butylphenyl)-5-(5-chloro-1-methylpyrazol-4-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Tert-butylphenyl)-5-(5-chloro-1-methylpyrazol-4-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique chemical structure and properties, which make it a promising candidate for use in drug discovery, materials science, and other areas of research.
Wirkmechanismus
The mechanism of action of 3-(4-Tert-butylphenyl)-5-(5-chloro-1-methylpyrazol-4-yl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. Studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemische Und Physiologische Effekte
Studies have shown that 3-(4-Tert-butylphenyl)-5-(5-chloro-1-methylpyrazol-4-yl)-1,2,4-oxadiazole can have a range of biochemical and physiological effects, depending on the specific application. For example, this compound has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, this compound has been shown to inhibit the growth of tumor cells in vitro and in vivo, suggesting its potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(4-Tert-butylphenyl)-5-(5-chloro-1-methylpyrazol-4-yl)-1,2,4-oxadiazole is its potent biological activity, which makes it a valuable tool for studying various cellular processes and disease states. However, this compound also has some limitations, including its relatively complex synthesis and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on 3-(4-Tert-butylphenyl)-5-(5-chloro-1-methylpyrazol-4-yl)-1,2,4-oxadiazole. One area of interest is the development of new drugs based on this compound, either by modifying its chemical structure or by using it as a lead compound for drug discovery. Additionally, this compound could be further studied as a fluorescent probe for the detection of metal ions in biological systems. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Synthesemethoden
The synthesis of 3-(4-Tert-butylphenyl)-5-(5-chloro-1-methylpyrazol-4-yl)-1,2,4-oxadiazole involves several steps, including the reaction of tert-butylbenzene with hydrazine hydrate to form 4-tert-butylphenylhydrazine. This compound is then reacted with 5-chloro-1-methylpyrazole-4-carboxylic acid to form the intermediate product, which is further reacted with phosphorus oxychloride and sodium azide to yield the final product.
Wissenschaftliche Forschungsanwendungen
3-(4-Tert-butylphenyl)-5-(5-chloro-1-methylpyrazol-4-yl)-1,2,4-oxadiazole has been extensively studied for its potential applications in drug discovery. Studies have shown that this compound exhibits potent anti-inflammatory, anti-tumor, and anti-microbial activities, making it a promising candidate for the development of new drugs. Additionally, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
IUPAC Name |
3-(4-tert-butylphenyl)-5-(5-chloro-1-methylpyrazol-4-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c1-16(2,3)11-7-5-10(6-8-11)14-19-15(22-20-14)12-9-18-21(4)13(12)17/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDIOCALCNGMMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Tert-butylphenyl)-5-(5-chloro-1-methylpyrazol-4-yl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

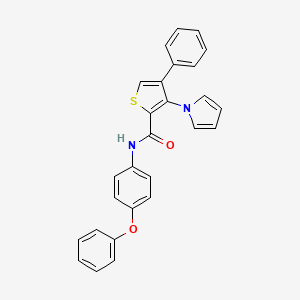
![3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-chlorophenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2513590.png)
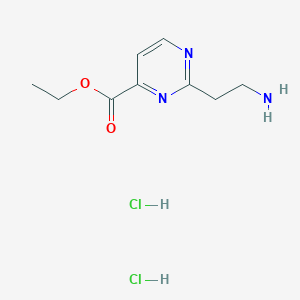
![Methyl 2-[2-[4-(dipropylsulfamoyl)benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2513592.png)
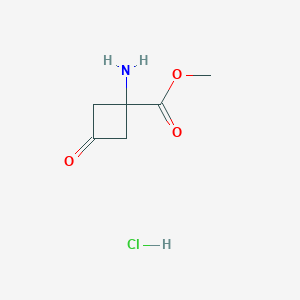
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2513595.png)
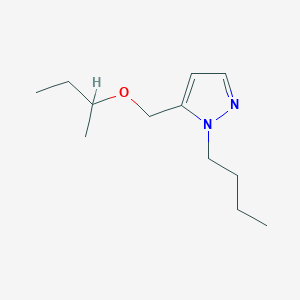
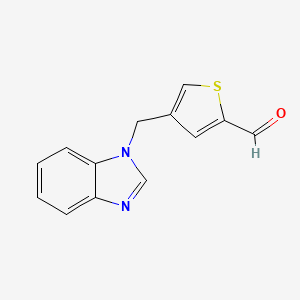
![3-(3-methoxyphenyl)-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2513601.png)
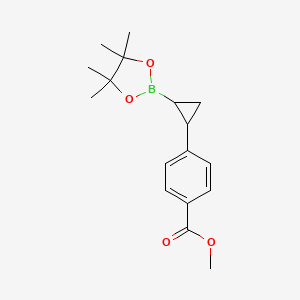
![3-(3,4-Dimethylphenyl)-5-[3-(3-methoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole](/img/structure/B2513604.png)
![(E)-N-[2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-2-oxoethyl]-N-methyl-2-phenylethenesulfonamide](/img/structure/B2513605.png)
